molecular formula C11H9ClN2O2 B1416923 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 934405-77-3

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1416923
M. Wt: 236.65 g/mol
InChI Key: MAQQXURIMHJZOA-UHFFFAOYSA-N
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Patent
US07867949B2

Procedure details

A mixture of 0.72 g of ethyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate, 0.23 g of potassium hydroxide, 1 ml of water and 5 ml of ethanol was stirred at room temperature for 3 days. After the reaction mixture was concentrated under reduced pressure, water was poured into the resulting residue and the mixture was washed with methyl tert-butyl ether. The aqueous layer was adjusted to around pH 3 by an addition of a 10% aqueous citric acid, and then extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 0.61 g of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid of the formula:
Name
ethyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:12]([C:13]([O:15]CC)=[O:14])=[CH:11][N:10]([CH3:18])[N:9]=1.[OH-].[K+].O>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][N:10]([CH3:18])[N:9]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate
Quantity
0.72 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NN(C=C1C(=O)OCC)C
Name
Quantity
0.23 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was poured into the resulting residue
WASH
Type
WASH
Details
the mixture was washed with methyl tert-butyl ether
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to around pH 3 by an addition of a 10% aqueous citric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NN(C=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.